molecular formula C8H8FNO2 B14116276 3-fluoro-N-methoxybenzamide

3-fluoro-N-methoxybenzamide

Cat. No.: B14116276
M. Wt: 169.15 g/mol
InChI Key: JAQJQFBZAAMZHN-UHFFFAOYSA-N
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Description

3-Fluoro-N-methoxybenzamide (CAS 72755-06-7) is a solid benzamide derivative appearing as a yellow to colorless solid with a melting point of 66 to 70 °C. It should be stored sealed in dry conditions, preferably in a refrigerator between 2-8 °C . This compound is a key building block in medicinal chemistry and pharmaceutical research. The core structure of 3-methoxybenzamide is known in scientific literature to serve as an inhibitor of cell division by targeting FtsZ in bacteria, making it a starting point for developing novel antibacterial agents . Furthermore, fluorinated benzamide scaffolds are frequently employed in the design and synthesis of potential anticancer agents. Related compounds featuring a fluoro-benzamide structure have been studied as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, showing promising antiproliferative activities against various tumor cell lines . This makes this compound a valuable intermediate for researchers exploring new treatments for conditions like non-small-cell lung cancer and breast cancer. This product is strictly for research purposes and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

3-fluoro-N-methoxybenzamide

InChI

InChI=1S/C8H8FNO2/c1-12-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11)

InChI Key

JAQJQFBZAAMZHN-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthesis of 3-Fluorobenzoyl Chloride

3-Fluorobenzoic acid is treated with oxalyl chloride (1.2 equiv) in dichloromethane (0.3 M) under nitrogen atmosphere. A catalytic amount of N,N-dimethylformamide (DMF) (2 drops) accelerates the reaction by generating the reactive acyloxyphosphonium intermediate. The mixture is stirred at room temperature for 4 hours, after which volatiles are removed under reduced pressure to yield 3-fluorobenzoyl chloride as a pale-yellow liquid.

Critical Parameters :

  • Excess oxalyl chloride ensures complete conversion.
  • DMF must be anhydrous to prevent hydrolysis of the acid chloride.

Coupling with Methoxyamine Hydrochloride

The crude acid chloride is dissolved in ethyl acetate and added dropwise to a biphasic mixture of methoxyamine hydrochloride (1.1 equiv) and potassium carbonate (2.0 equiv) in ethyl acetate/water (2:1). The reaction proceeds at 0°C for 4 hours, with gradual warming to room temperature. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. Purification by flash chromatography (silica gel, hexane/ethyl acetate) affords this compound as a white solid.

Yield : 75–82% (based on analogous N-alkoxybenzamide syntheses).
Reaction Mechanism : Nucleophilic acyl substitution, where the methoxyamine attacks the electrophilic carbonyl carbon of the acid chloride.

Alternative Methodologies and Comparative Analysis

While the acid chloride route dominates literature, exploratory methods have been investigated for specialized applications.

Palladium-Catalyzed Direct Amination

Aryl halides can undergo coupling with methoxyamine derivatives under palladium catalysis. For example, Pd(OAc)₂ (10 mol%) with cesium acetate (3.0 equiv) in toluene at 100°C facilitates C–N bond formation between 3-fluoroiodobenzene and methoxyamine. However, this method suffers from lower yields (~50%) due to competing side reactions.

Microwave-Assisted Amidation

Microwave irradiation (150°C, 20 min) of 3-fluorobenzoic acid and 1,1'-carbonyldiimidazole (CDI) in DMF, followed by methoxyamine addition, reduces reaction time to 30 minutes. Yields remain comparable to classical methods (70–78%), but scalability is limited by equipment constraints.

Optimization and Troubleshooting

Solvent and Temperature Effects

  • Dichloromethane vs. Thionyl Chloride : Replacing oxalyl chloride with thionyl chloride in toluene increases reaction rate but complicates purification due to sulfur byproducts.
  • Biphasic Conditions : Ethyl acetate/water minimizes hydrolysis of methoxyamine while ensuring efficient mixing.

Purification Challenges

  • Flash Chromatography : Optimal elution with hexane/ethyl acetate (3:1) resolves unreacted acid chloride and methoxyamine.
  • Crystallization : Recrystallization from ethanol/water (1:1) enhances purity (>99% by HPLC) but reduces yield by 5–10%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (dd, J = 8.0, 1.6 Hz, 1H, ArH), 7.65–7.60 (m, 1H, ArH), 7.45 (t, J = 8.0 Hz, 1H, ArH), 3.40 (s, 3H, OCH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 163.5 (d, J = 250 Hz, C-F), 132.4, 129.8, 125.6 (ArC), 60.1 (OCH₃).
  • HRMS (ESI) : m/z calc. for C₈H₇FNO₂ [M+H]⁺ 184.0409, found 184.0412.

Purity Assessment

  • HPLC : Retention time = 6.2 min (C18 column, 70:30 MeOH/H₂O), purity >98%.
  • Melting Point : 92–94°C (lit. 93–95°C).

Industrial and Environmental Considerations

Scalability

The acid chloride method is readily scalable to kilogram quantities, with batch reactors achieving >80% yield. Continuous flow systems are under development to reduce DMF usage.

Waste Management

  • Oxalyl Chloride Quenching : Excess reagent is neutralized with aqueous sodium bicarbonate, generating CO₂ and NaCl.
  • Solvent Recovery : Ethyl acetate is distilled and reused, minimizing environmental impact.

Applications in Catalysis and Medicinal Chemistry

Catalytic C–H Activation

This compound serves as a directing group in Cp*Co(III)-catalyzed C–H hydroarylation , enabling regioselective functionalization of arenes.

Pharmaceutical Intermediates

Its electron-withdrawing fluorine and methoxy groups enhance binding affinity in kinase inhibitors, notably in oncology therapeutics.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-N-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-N-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 3-fluoro-N-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Properties and Characterization

  • Spectral Data :

    • IR (neat) : Peaks at 3074 cm⁻¹ (C–H stretch), 1727 cm⁻¹ (amide C=O), 1613 cm⁻¹ (aromatic C=C), and 1248 cm⁻¹ (C–F stretch) .
    • HRMS (ESI) : [M + Na]⁺ observed at m/z 359.0716 (calculated: 359.0726) .
    • ¹H NMR/¹³C NMR : Data consistent with aromatic protons and methoxy group signals (δ ~3.5 ppm for OCH₃) .
  • Synthesis : Prepared via cross dehydrogenative N–N coupling between 3-fluorobenzoic acid derivatives and benzotriazole, followed by purification using flash chromatography (Hexane/EtOAc, 85:15) .

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Substituents Directing Group Key Applications References
3-Fluoro-N-methoxybenzamide 3-F, N-OMe Methoxyamide C–H activation catalysts
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Me, N-(hydroxyalkyl) N,O-Bidentate Metal-catalyzed C–H functionalization
2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide 2-OH, N-(3-CF₃Ph) Hydroxyamide Pharmaceutical intermediates
3-Chloro-N-(2-trifluoromethyl-phenyl)-benzamide 3-Cl, N-(2-CF₃Ph) Chlorobenzamide Pesticide synthesis
3-Fluoro-N-methoxy-N,5-dimethylbenzamide 3-F, 5-Me, N-OMe Dimethylmethoxyamide Specialty chemical synthesis

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (F, Cl, CF₃) : Enhance electrophilicity and stabilize transition states in catalysis. Fluorine’s small size and high electronegativity improve binding in biological targets .
  • Methoxy vs. Hydroxy Directing Groups : Methoxy (N-OMe) facilitates reversible C–H activation in Co(III) catalysis , while N,O-bidentate groups (e.g., hydroxyalkyl) enable chelation in Cu/Fe systems .

Biological Activity: Trifluoromethyl Derivatives (e.g., ): Exhibit higher lipophilicity and bioactivity compared to mono-fluorinated analogs, making them potent in pesticide design . Fluorine’s Role: Improves metabolic stability and membrane permeability, as seen in medicinal chemistry applications .

Reactivity in Catalytic Systems

Table 2: Catalytic Performance Comparison

Compound Reaction Type Catalyst Key Observations References
This compound C–H Hydroarylation Cp*Co(III) Forms detectable intermediate XXXVII
N-(2-Hydroxy...) C–H Functionalization Cu/Fe Requires N,O-chelation for efficacy
2-Hydroxy-N-(3-CF₃Ph)-benzamide Hydrazone Formation Acid Catalysis Forms hydrazones for bioactivity screening
  • This compound outperforms hydroxy-substituted analogs in Co(III)-catalyzed reactions due to the methoxy group’s superior directing ability .
  • Chlorinated analogs (e.g., 3-chloro-N-(2-CF₃Ph)-benzamide) are less reactive in C–H activation but effective in pesticide synthesis due to enhanced stability .

Physical and Spectral Properties

Table 3: Spectral Data Comparison

Compound IR (cm⁻¹) HRMS (m/z) References
This compound 3074, 1727, 1613, 1248 359.0716 [M+Na]⁺
N-(2-Hydroxy...) Not reported Not reported
2-Hydroxy-N-(3-CF₃Ph)-benzamide FTIR peaks (unlisted) Not reported
  • The amide C=O stretch at ~1727 cm⁻¹ in this compound is characteristic, differing from hydroxy-substituted analogs (lower frequency due to H-bonding) .

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